Cas no 63908-03-2 (1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-(sulfooxy)-)

1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-(sulfooxy)- structure
63908-03-2 structure
Product Name:1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-(sulfooxy)-
Numero CAS:63908-03-2
MF:C13H21NO6S
MW:319.373943090439
CID:500145
PubChem ID:46780103
Update Time:2025-04-19

1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-(sulfooxy)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-(sulfooxy)-
    • 2-(Hydroxymethyl)-4-{1-hydroxy-2-[(2-methyl-2-propanyl)amino]ethy l}phenyl hydrogen sulfate
    • RAC ALBUTEROL-4-SULFATE
    • rac Albuterol-4-sulfate DISCONTINUED
    • rac Albuterol-4-sulfateDISCONTINUED
    • a1-[[(1,1-Dimethylethyl)amino]methyl]-4-(sulfooxy)-1,3-benzenedimethano
    • a1-[[(1,1-Dimethylethyl)amino]methyl]-4-(sulfooxy)-1,3-benzenedimethanol
    • FT-0661468
    • 1,3-Benzenedimethanol, alpha1-(((1,1-dimethylethyl)amino)methyl)-4-(sulfooxy)-
    • (4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenyl) hydrogen sulfate
    • 2CX9CN85QM
    • 1,3-BENZENEDIMETHANOL, .ALPHA.1-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4-(SULFOOXY)-
    • Q27254574
    • UNII-2CX9CN85QM
    • [4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulfate
    • [4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulate
    • CHEBI:186295
    • Salbutamol 4-O-sulfate
    • Albuterol-4-sulfate, (+/-)-
    • Albuterol-4-O-sulfate
    • (+/-)-albuterol-4-sulfate
    • 2-(Hydroxymethyl)-4-(1-hydroxy-2-((2-methyl-2-propanyl)amino)ethyl)phenyl hydrogen sulfate
    • 63908-03-2
    • 2-(Hydroxymethyl)-4-{1-hydroxy-2-[(2-methyl-2-propanyl)amino]ethyl}phenyl hydrogen sulfate
    • DB-226689
    • Inchi: 1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19)
    • Chiave InChI: FPMLHYFHLRTRMB-UHFFFAOYSA-N
    • Sorrisi: S(=O)(=O)(O)OC1C=CC(=CC=1CO)C(CNC(C)(C)C)O

Proprietà calcolate

  • Massa esatta: 319.109
  • Massa monoisotopica: 319.109
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 7
  • Complessità: 413
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 125A^2
  • XLogP3: -2.5

Proprietà sperimentali

  • Densità: 1.357
  • Punto di fusione: 153-155°C
  • PSA: 124.47000
  • LogP: 2.25370
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.